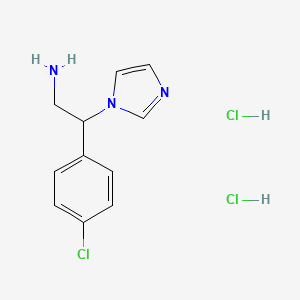

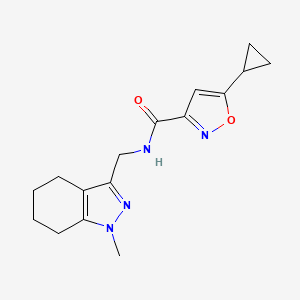

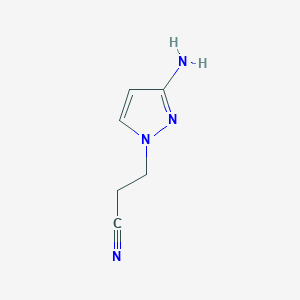

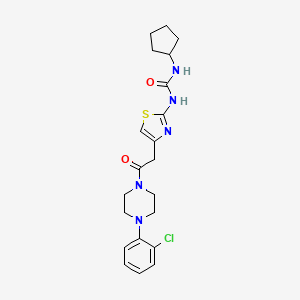

![molecular formula C16H9BrN2O2S2 B2789193 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide CAS No. 923440-23-7](/img/structure/B2789193.png)

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

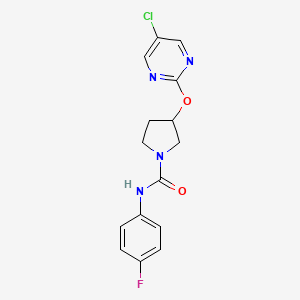

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzofuran ring, a thiazole ring, and a thiophene ring .

Molecular Structure Analysis

The molecular structure of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide” is complex, with several functional groups and rings. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The exact molecular structure details are not available in the resources.Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions. For instance, they can be synthesized through reactions such as free radical cyclization cascades and proton quantum tunneling . The specific chemical reactions involving “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide” are not detailed in the available resources.Aplicaciones Científicas De Investigación

- Benzofuran derivatives have demonstrated potent anticancer properties. For instance, some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines . Compound 10b, a derivative of the mentioned compound, emerged as a promising candidate with selective inhibition of hypoxia-inducible factor 1 (HIF-1) and antiproliferative activity .

- Benzofuran compounds have been investigated for their antibacterial activity. Substituents at the 5- or 6-position of the benzofuran nucleus can enhance this property. Halogens, nitro groups, and hydroxyl groups have all displayed potent antibacterial effects .

- A recently discovered macrocyclic benzofuran compound exhibited anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease .

- Researchers have developed novel methods for constructing benzofuran rings. These include unique free radical cyclization cascades and proton quantum tunneling, enabling the synthesis of complex benzofuran compounds .

Anticancer Activity

Antibacterial Potential

Anti-Hepatitis C Virus (HCV) Activity

Chemical Synthesis and Novel Methods

Mecanismo De Acción

Target of Action

It is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazoles, another component of the compound, are found in many potent biologically active compounds .

Mode of Action

Benzofuran compounds have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Given the biological activities associated with benzofuran and thiazole compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Pharmacokinetics

Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Given the biological activities associated with benzofuran and thiazole compounds, it can be inferred that the compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Propiedades

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGBIMAUEFRUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2789112.png)

![2-(cyclopropanecarboxamido)-N-(naphthalen-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2789116.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789120.png)

![4-(dipropylsulfamoyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2789121.png)

![3-Isoxazolecarboxylic acid, 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-, ethyl ester](/img/structure/B2789123.png)

![5-{1-[3-(3-methoxyphenyl)propanoyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2789125.png)

![3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789132.png)